3-Amino-3,5,5-trimethyloxolan-2-one hydrochloride
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Overview
Description
3-Amino-3,5,5-trimethyloxolan-2-one hydrochloride is a chemical compound with the molecular formula C7H14ClNO2. It is known for its unique structure, which includes an oxolanone ring substituted with amino and methyl groups. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3,5,5-trimethyloxolan-2-one hydrochloride typically involves the reaction of 3,5,5-trimethyl-2-cyclohexen-1-one with ammonia or an amine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the formation of the oxolanone ring.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3,5,5-trimethyloxolan-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxolanone ring to a more saturated form.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce more saturated compounds.
Scientific Research Applications
3-Amino-3,5,5-trimethyloxolan-2-one hydrochloride is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-3,5,5-trimethyloxolan-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-3,5,5-trimethyl-2-cyclohexen-1-one
- 3-Amino-3,5,5-trimethyl-2-oxopentanoic acid
- 3-Amino-3,5,5-trimethyl-2-oxopropanoic acid
Uniqueness
3-Amino-3,5,5-trimethyloxolan-2-one hydrochloride is unique due to its oxolanone ring structure, which imparts distinct chemical properties and reactivity. This makes it valuable in various research and industrial applications compared to other similar compounds.
Properties
CAS No. |
108682-65-1 |
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Molecular Formula |
C7H14ClNO2 |
Molecular Weight |
179.64 g/mol |
IUPAC Name |
3-amino-3,5,5-trimethyloxolan-2-one;hydrochloride |
InChI |
InChI=1S/C7H13NO2.ClH/c1-6(2)4-7(3,8)5(9)10-6;/h4,8H2,1-3H3;1H |
InChI Key |
FTVCPSUUGSSLIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C(=O)O1)(C)N)C.Cl |
Origin of Product |
United States |
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